3-Iodo-2-methylphenylacetonitrile
Description
3-Iodo-2-methylphenylacetonitrile (CAS: 1261569-73-6) is a halogenated aromatic nitrile compound with the molecular formula C₉H₈IN and a molecular weight of 257.07 g/mol. It is characterized by an iodine substituent at the 3-position, a methyl group at the 2-position of the benzene ring, and an acetonitrile functional group.
Key properties include:
Properties
IUPAC Name |
2-(3-iodo-2-methylphenyl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8IN/c1-7-8(5-6-11)3-2-4-9(7)10/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXSGRWJIRQOIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1I)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-2-methylphenylacetonitrile typically involves the iodination of 2-methylphenylacetonitrile. One common method is the Sandmeyer reaction, where 2-methylphenylacetonitrile is treated with sodium nitrite and hydrochloric acid to form a diazonium salt, which is then reacted with potassium iodide to introduce the iodine atom.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale iodination reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-2-methylphenylacetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Major Products Formed
Substitution Reactions: Products include azides, cyanides, and various organometallic derivatives.
Oxidation Reactions: Products include carboxylic acids and aldehydes.
Reduction Reactions: Products include primary amines.
Scientific Research Applications
3-Iodo-2-methylphenylacetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biochemical pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Iodo-2-methylphenylacetonitrile depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, altering their activity. The presence of the iodine atom can influence the compound’s reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Substituent Position Impact
- Iodine Position : Iodine at the 3-position (target compound) vs. 5-position (morpholine derivative) influences steric hindrance and regioselectivity in coupling reactions.
Research Findings and Industrial Relevance
- Pharmaceutical Synthesis : this compound has been employed in Suzuki-Miyaura couplings to generate biaryl structures, a key step in kinase inhibitor development .
- Material Science : Fluoro-iodo analogs (e.g., CAS 92676-16-9) are explored in liquid crystal and OLED research due to their polarizable iodine atoms .
- Limitations : Carboxylic acid derivatives (e.g., CAS 1261554-90-8) face challenges in direct coupling reactions due to competing decarboxylation, whereas nitriles avoid this issue .
Notes
- Data Gaps : Solubility and stability profiles for some analogs (e.g., morpholine derivatives) require further characterization.
- Synthetic Utility : Substituent positions critically dictate reaction pathways; computational modeling (e.g., DFT) is recommended to predict regiochemical outcomes.
Biological Activity
3-Iodo-2-methylphenylacetonitrile, also known as 2-(5-iodo-2-methylphenyl)acetonitrile, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , and it features an iodine atom that significantly influences its reactivity and biological interactions. The presence of the iodine atom enhances the compound's ability to form halogen bonds, which can affect its binding affinity to various biological targets, such as enzymes and receptors.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. These interactions can lead to:
- Inhibition or Activation of Enzymatic Pathways : The compound may inhibit or activate certain enzymes involved in metabolic pathways, influencing cellular processes.
- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in infectious disease contexts.
- Anticancer Potential : Research is ongoing to explore the anticancer properties of this compound, with a focus on its ability to induce apoptosis in cancer cells.
Antimicrobial Activity
A study conducted on various halogenated compounds, including this compound, demonstrated promising antimicrobial effects against a range of pathogens. The compound showed significant inhibition of bacterial growth in vitro, suggesting its potential as an antimicrobial agent.
Anticancer Studies
Research has indicated that this compound may possess anticancer properties. In vitro studies have shown that the compound can induce apoptosis in specific cancer cell lines. For instance, a study reported that treatment with the compound resulted in increased levels of reactive oxygen species (ROS) in cancer cells, leading to cell death.
Case Studies
- Antimicrobial Efficacy : A case study involving the testing of various halogenated acetonitriles highlighted the efficacy of this compound against multidrug-resistant bacterial strains. The results indicated a minimum inhibitory concentration (MIC) that was lower than many conventional antibiotics, showcasing its potential as a novel antimicrobial agent.
- Cancer Cell Line Studies : In a controlled laboratory setting, the effects of this compound were evaluated on several cancer cell lines. The findings suggested that the compound could effectively reduce cell viability and promote apoptosis through mitochondrial pathways.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| 2-(5-bromo-2-methylphenyl)acetonitrile | Bromo Structure | Moderate | Low |
| 2-(5-chloro-2-methylphenyl)acetonitrile | Chloro Structure | Low | Moderate |
| This compound | Iodo Structure | High | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
